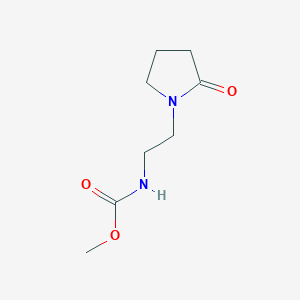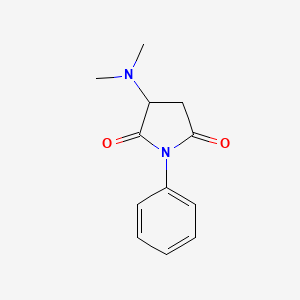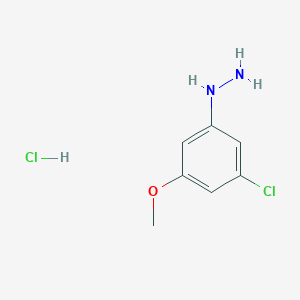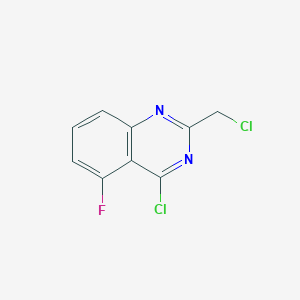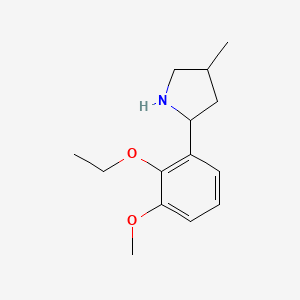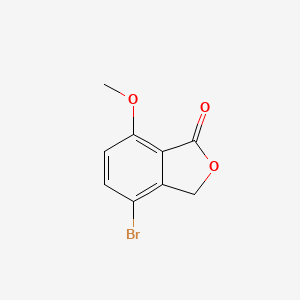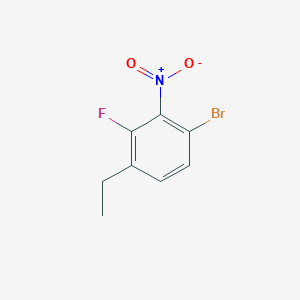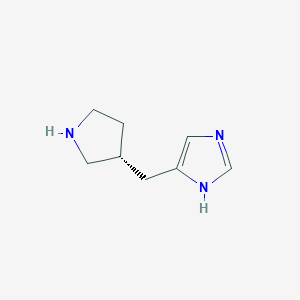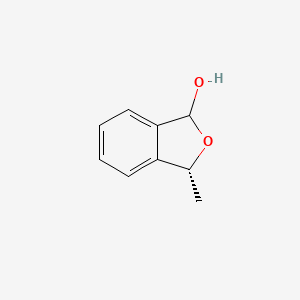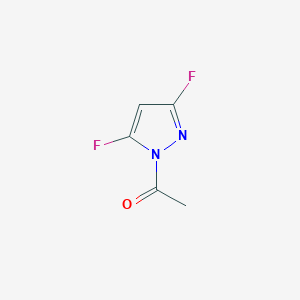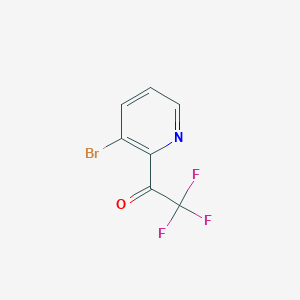
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C7H3BrF3NO It is a derivative of pyridine, a six-membered aromatic ring containing nitrogen The compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoromethyl ketone group at the 2-position
Méthodes De Préparation
The synthesis of 1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone typically involves the reaction of 3-bromopyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-bromopyridine and trifluoroacetic anhydride.
Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: Dichloromethane.
Base: Triethylamine.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions with other electrophiles.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: The compound is employed in biological research to study its effects on various biological systems.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoropyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with a fluorine atom instead of bromine.
1-(3-Iodopyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom.
Propriétés
Numéro CAS |
1060802-27-8 |
|---|---|
Formule moléculaire |
C7H3BrF3NO |
Poids moléculaire |
254.00 g/mol |
Nom IUPAC |
1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3H |
Clé InChI |
MQTKTYDZUIFTII-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


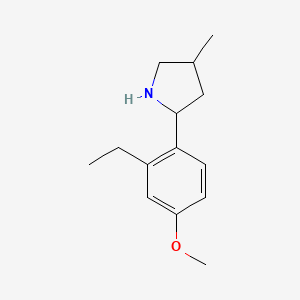
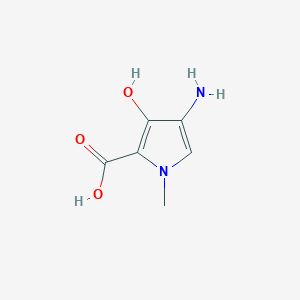
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
